molecular formula C16H17F4NO B2934081 N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide CAS No. 2411300-54-2

N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide

Katalognummer B2934081
CAS-Nummer: 2411300-54-2
Molekulargewicht: 315.312
InChI-Schlüssel: QKRDDBWPEXKWPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention in recent years due to its potential applications in the field of neuroscience.

Wirkmechanismus

N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide acts as a competitive inhibitor of VMAT2. It binds to the active site of the transporter and prevents the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, resulting in a decrease in neurotransmission.
Biochemical and Physiological Effects:
N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide has been shown to have significant effects on monoamine neurotransmitter release and uptake. It has been found to decrease dopamine, serotonin, and norepinephrine release in vitro and in vivo. This decrease in neurotransmitter release has been associated with a decrease in locomotor activity, as well as anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide in lab experiments is its selectivity for VMAT2. This allows for the specific study of monoamine neurotransmitter release and uptake. However, one limitation is that N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide is not very water-soluble, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its use in studying the role of monoamine neurotransmitters in addiction and reward pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide and its potential applications in other areas of neuroscience research.

Synthesemethoden

The synthesis of N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide involves a multi-step process. The first step involves the reaction of 3,3-difluorocyclohexanone with lithium diisopropylamide to form the corresponding enolate. This enolate is then reacted with 2,3-difluorobenzyl bromide to form the intermediate compound. The final step involves the reaction of the intermediate with propargyl bromide to form N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide.

Wissenschaftliche Forschungsanwendungen

N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide has shown potential applications in the field of neuroscience. It has been found to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide has been shown to selectively inhibit VMAT2 and not affect other transporters, making it a useful tool for studying monoamine neurotransmitter release and uptake.

Eigenschaften

IUPAC Name

N-(3,3-difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F4NO/c1-2-14(22)21(12-6-4-8-16(19,20)9-12)10-11-5-3-7-13(17)15(11)18/h2-3,5,7,12H,1,4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRDDBWPEXKWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=C(C(=CC=C1)F)F)C2CCCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.